molecular formula C18H20N4O3 B2847182 1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2320578-28-5

1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2847182
CAS No.: 2320578-28-5
M. Wt: 340.383
InChI Key: HXTDGLQDCQKLJQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic compound that features a unique structure combining a methoxyphenyl group, a pyrrolidinyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves the reaction of 2-methoxyphenyl isocyanate with a pyridinyl-substituted pyrrolidine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinones, dihydropyridine derivatives, and various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both pyrrolidinyl and pyridinyl groups provides additional sites for interaction with molecular targets, enhancing its versatility in scientific research .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-15-6-3-2-5-14(15)21-18(24)20-12-13-8-9-19-16(11-13)22-10-4-7-17(22)23/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDGLQDCQKLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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